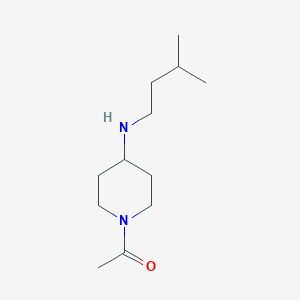

1-acetyl-N-(3-methylbutyl)piperidin-4-amine

Descripción

Chemical Classification and Nomenclature

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine is a nitrogen-containing heterocyclic compound belonging to the piperidine derivative family. Its systematic IUPAC name is 1-acetyl-N-isopentyl-4-piperidinamine , reflecting its acetylated piperidine core and isopentyl (3-methylbutyl) substituent at the 4-amino position. The compound is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon chains.

Historical Context in Piperidine Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, was first isolated in 1850 and has since become a cornerstone of organic synthesis. The development of piperidin-4-amine derivatives emerged in the mid-20th century, driven by their structural versatility in medicinal chemistry. Early synthetic routes, such as the Mannich condensation, enabled the introduction of diverse substituents to the piperidine ring.

The acetylated derivative, this compound, represents a modern iteration of these efforts, optimizing steric and electronic properties for enhanced reactivity and biological relevance. Its synthesis aligns with advancements in reductive amination and acyl transfer reactions, which gained prominence in the 21st century for constructing complex amines.

Significance in Heterocyclic Compound Research

Piperidine derivatives are pivotal in drug discovery due to their ability to mimic natural alkaloids and modulate biological targets. The acetyl and isopentyl groups in this compound enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.

Research Applications:

- Medicinal Chemistry : Serves as a scaffold for designing kinase inhibitors and neurotransmitter analogs.

- Catalysis : Piperidine derivatives act as ligands in asymmetric synthesis.

- Material Science : Functionalized piperidines contribute to polymer and ligand design.

Recent studies highlight its utility in synthesizing constrained peptidomimetics and allosteric modulators, underscoring its adaptability in structure-activity relationship (SAR) studies.

Position within Piperidin-4-amine Derivative Family

This compound occupies a unique niche among piperidin-4-amine derivatives due to its 1-acetyl and 4-isopentylamino substituents. Comparative analysis reveals distinct structural and functional attributes:

The acetyl group at position 1 stabilizes the piperidine ring via conjugation, while the branched isopentyl chain at position 4 introduces steric hindrance, influencing receptor binding selectivity. This structural profile distinguishes it from linear-chain analogs and underscores its role in probing hydrophobic binding pockets.

Propiedades

IUPAC Name |

1-[4-(3-methylbutylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-10(2)4-7-13-12-5-8-14(9-6-12)11(3)15/h10,12-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPQEZCKPMDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227381 | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-89-9 | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Piperidine

Alkylation involves the reaction of piperidine with appropriate alkyl halides or other alkylating agents. This method is widely used due to its straightforward nature and adaptability.

Starting Material: Piperidine is used as the base compound.

Reagents: Commonly used alkylating agents include bromides or iodides of the desired alkyl chain, such as 3-methylbutyl bromide.

Conditions: The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Example Reaction:

$$

\text{Piperidine} + \text{3-Methylbutyl Bromide} \rightarrow \text{1-(3-Methylbutyl)piperidin-4-amine}

$$

Acetylation of Piperidine Derivatives

The acetylation step involves introducing an acetyl group to the nitrogen atom of piperidine or its derivatives.

Starting Material: The product from the alkylation step (1-(3-methylbutyl)piperidin-4-amine).

Reagents: Acetic anhydride or acetyl chloride can be used for acetylation.

Conditions: The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent side reactions.

Example Reaction:

$$

\text{1-(3-Methylbutyl)piperidin-4-amine} + \text{Acetic Anhydride} \rightarrow \text{1-acetyl-N-(3-methylbutyl)piperidin-4-amine}

$$

Alternative Synthesis via Direct Alkylation

Recent studies have explored direct alkylation methods that utilize alcohols instead of halides, offering a potentially greener approach.

Starting Material: Piperidine derivatives.

Reagents: Alcohols such as 3-methylbutanol and catalytic systems (e.g., iron catalysts).

Conditions: Reactions are conducted at elevated temperatures under inert atmospheres to enhance yield and selectivity.

Summary of Yields and Conditions

| Method | Yield (%) | Conditions |

|---|---|---|

| Alkylation with Halides | 70-85 | THF, reflux |

| Acetylation | 60-80 | DCM, low temperature |

| Direct Alkylation with Alcohol | 50-75 | Elevated temperature, inert atmosphere |

The choice of method for synthesizing this compound largely depends on the availability of starting materials and desired environmental considerations.

Alkylation using halides remains a popular choice due to its high yields and established protocols; however, the direct alkylation method presents an attractive alternative by reducing waste associated with halogenated compounds.

Moreover, optimizing reaction conditions such as temperature, solvent choice, and catalyst selection can significantly impact yields and purity levels.

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The tertiary amine group undergoes alkylation under mild conditions. For example:

Key findings:

- Photocatalytic alkylation with ethyl bromoacetate produces β-functionalized piperidines via radical intermediates .

- Copper/zirconium-mediated coupling with aldehydes yields stereoselective products influenced by steric hindrance .

Acylation and Amidation

The acetyl group participates in transacylation and nucleophilic substitution:

Mechanistic insights:

- Acidic hydrolysis regenerates the free amine by cleaving the acetyl group.

- Propionylation occurs preferentially at the 4-position due to reduced steric hindrance .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic synthesis:

Key observations:

- Organocatalysis enables enantioselective cyclization for chiral piperidines .

- Radical-mediated CH-amination forms fused ring systems with medicinal relevance .

Reductive Amination and Hydrogenation

The amine group facilitates hydrogenation cascades:

Notable outcomes:

- Palladium catalysts favor Markovnikov addition in alkene hydroamination .

- Chiral ruthenium complexes achieve moderate enantioselectivity for CNS-active amines .

Functional Group Interconversion

The acetyl group undergoes hydrolysis/oxidation:

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Piperidin-4-one derivatives | Requires pH control | |

| Reduction | DIBAL-H, THF | Secondary alcohols | Retains stereochemistry |

Applications:

- Oxidized ketones serve as intermediates for further functionalization .

- Reduction products are used in asymmetric synthesis of bioactive molecules .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds:

| Compound | Reactivity Difference | Reason | Reference |

|---|---|---|---|

| 1-(3-Methylbutyl)piperidin-4-amine | Higher nucleophilicity | Absence of acetyl group | |

| 4-Methylaminopiperidine | Faster acylation | Reduced steric bulk |

Key Research Trends (2020–2025)

Aplicaciones Científicas De Investigación

Applications in Proteomics Research

1-acetyl-N-(3-methylbutyl)piperidin-4-amine has been utilized as a biochemical tool in proteomics research. Proteomics involves the large-scale study of proteins, particularly their functions and structures. This compound serves as a useful reagent in various assays aimed at understanding protein interactions and modifications.

Case Study: Proteomics Assays

In a study focused on the identification of protein targets for drug development, researchers utilized this compound to enhance the specificity of binding assays. The compound was shown to selectively modify certain amino acid residues, facilitating the identification of potential drug targets within complex biological systems .

Pharmacological Research

The compound's structural features suggest potential pharmacological applications, particularly in the development of analgesics and other therapeutic agents. Its piperidine core is a common motif in many bioactive compounds, which could be leveraged for designing new drugs.

Analgesic Activity

Research into piperidine derivatives has demonstrated that modifications to the nitrogen-containing ring can significantly alter analgesic potency. For instance, similar compounds have shown varying degrees of effectiveness against pain pathways in animal models. Preliminary studies indicate that this compound may exhibit comparable analgesic properties, warranting further investigation into its efficacy and safety profiles .

Biochemical Mechanisms

The biochemical mechanisms through which this compound operates remain an area of active research. Its interaction with specific receptors or enzymes could elucidate pathways relevant to disease states or therapeutic interventions.

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The acetyl group and the 3-methylbutyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- The acetyl group in the target compound improves metabolic stability compared to non-acetylated analogs (e.g., 1-(3-methylbutenyl)piperidin-4-amine) .

- The 3-methylbutyl chain balances lipophilicity (logP ~1.5) better than aromatic substituents (e.g., phenyl in ), which may reduce off-target receptor interactions .

Actividad Biológica

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential neuropharmacological applications. Preliminary studies indicate that it may exhibit various biological activities, including analgesic, anxiolytic, and antidepressant effects. This article synthesizes available information on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound has a distinctive structure characterized by the presence of a piperidine ring with an acetyl group and a branched alkane side chain. The molecular formula is with a molar mass of 212.33 g/mol. The structural features are crucial as they influence the compound's interaction with biological targets.

| Component | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 212.33 g/mol |

| Functional Groups | Acetyl group, piperidine ring, branched alkane |

Neuropharmacological Effects

Research suggests that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are significant as they play a vital role in mood regulation and pain perception. Docking studies indicate potential binding affinities that warrant further experimental validation through binding assays and functional studies.

Analgesic and Anxiolytic Properties

Compounds structurally similar to this compound have been investigated for their analgesic and anxiolytic properties. The unique combination of the piperidine ring and the acetyl group may enhance its efficacy in modulating pain pathways and anxiety responses.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Binding to dopamine and serotonin receptors may mediate its effects on mood and pain modulation.

- Enzyme Inhibition : Potential inhibition of specific kinases could alter phosphorylation pathways, impacting cellular signaling related to neuroprotection and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Comparisons with similar compounds highlight the influence of side chain variations on receptor binding affinity and biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Methylbutyl)piperidin-4-amine | Piperidine ring without acetyl | Primarily an amine |

| 1-Acetylpiperidine | Acetyl group on piperidine | Limited activity without branched alkane |

| N-Ethyl-N-(2-methylpropyl)piperidin-4-amine | Ethyl substitution | Different receptor interactions |

The presence of the acetyl group combined with the branched alkane chain in this compound likely enhances its biological activity compared to simpler analogs.

Q & A

Q. What are the common synthetic routes for preparing 1-acetyl-N-(3-methylbutyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with acetyl and 3-methylbutyl groups. For example, alkylation of N-(3-methylbutyl)piperidin-4-amine with acetyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol is a viable route . Optimization includes:

- Temperature control : Reactions at 50–60°C reduce side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (10–50%) isolates the target compound with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns. For instance, the acetyl group’s carbonyl signal appears at ~170 ppm in ¹³C NMR, while the 3-methylbutyl chain shows characteristic δ 0.8–1.6 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 241.2) and fragmentation patterns .

- IR Spectroscopy : Confirms acetyl C=O stretching (~1650–1750 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer :

- Purification : Recrystallization in ethanol or hexane/ethyl acetate mixtures removes impurities .

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and intermediates in oxidation or alkylation reactions. For example, DFT at the B3LYP/6-311+G(d,p) level predicts activation energies for permanganate oxidation pathways .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar solvents like water or DMSO .

Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known cholinesterase inhibitors) to calibrate enzyme inhibition assays .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify assay-specific variables (e.g., pH, temperature) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., acetyl vs. benzyl groups) to isolate contributions to bioactivity .

Q. What strategies optimize the enantiomeric resolution of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation to favor one enantiomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.